molecular formula C15H18ClNS B14446255 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77155-88-5

2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride

Cat. No.: B14446255
CAS No.: 77155-88-5
M. Wt: 279.8 g/mol
InChI Key: IFNUZDMIWAYQGU-UHFFFAOYSA-M
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Description

2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ion, a sulfur atom bonded to a benzyl group, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 3,4-dimethylbenzyl chloride with 2-mercaptopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of 2-mercaptopyridine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The sulfur atom can form covalent bonds with electrophilic centers, further modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium bromide
  • 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium iodide
  • 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridinium fluoride

Uniqueness

Compared to similar compounds, 2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the chloride ion can also affect the compound’s stability and overall chemical behavior.

Properties

CAS No.

77155-88-5

Molecular Formula

C15H18ClNS

Molecular Weight

279.8 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride

InChI

InChI=1S/C15H18NS.ClH/c1-12-7-8-14(10-13(12)2)11-17-15-6-4-5-9-16(15)3;/h4-10H,11H2,1-3H3;1H/q+1;/p-1

InChI Key

IFNUZDMIWAYQGU-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)CSC2=CC=CC=[N+]2C)C.[Cl-]

Origin of Product

United States

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